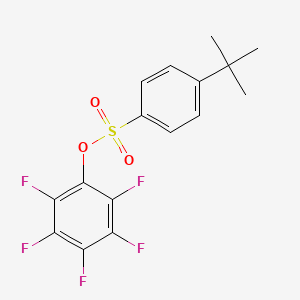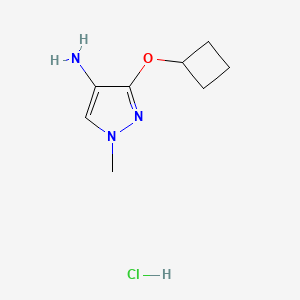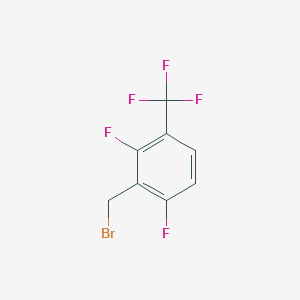
2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate is a chemical compound with the molecular formula C₁₆H₁₃F₅O₃S and a molecular weight of 380.33 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a pentafluorophenyl group and a tert-butyl group attached to a benzenesulfonate moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The sulfonate group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted derivatives of the original compound, where the nucleophile has replaced one of the fluorine atoms on the pentafluorophenyl ring.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the sulfonate group.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for labeling and detecting proteins in complex biological samples.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Its unique structural properties make it useful in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate involves its ability to act as a strong electrophile due to the presence of the electron-withdrawing pentafluorophenyl group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The sulfonate group also plays a role in stabilizing the compound and enhancing its solubility in organic solvents.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate
- 2,3,4,5,6-Pentafluorophenyl trifluoroacetate
- 2,3,4,5,6-Pentafluorothiophenol
Uniqueness
This compound is unique due to its combination of a pentafluorophenyl group and a tert-butyl group attached to a benzenesulfonate moiety. This structure imparts distinct reactivity and stability characteristics, making it particularly useful in proteomics research and chemical synthesis.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F5O3S/c1-16(2,3)8-4-6-9(7-5-8)25(22,23)24-15-13(20)11(18)10(17)12(19)14(15)21/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSDJYBIOYZRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2845002.png)
![2-{[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2845003.png)
![4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B2845004.png)


![3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2845010.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2845011.png)

![N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2845015.png)

![1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2845020.png)
![METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2845021.png)
![1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
